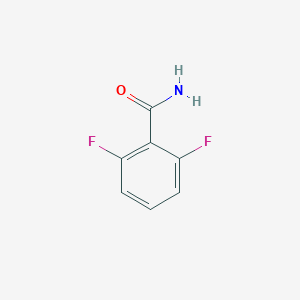
9-Chloro-2-methylacridine
Overview
Description
9-Chloro-2-methylacridine is an organic compound with the molecular formula C14H10ClN. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom at the ninth position and a methyl group at the second position on the acridine ring.
Scientific Research Applications
9-Chloro-2-methylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various acridine derivatives, which are important in the development of dyes, pigments, and organic semiconductors.
Biology: The compound is studied for its potential as an intercalating agent in DNA, which can be useful in genetic research and molecular biology.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methylacridine typically involves the chlorination of 2-methylacridine. One common method is the reaction of 2-methylacridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C13H9N-CH3} + \text{PCl5} \rightarrow \text{C13H8N-CH3-Cl} + \text{POCl3} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of acridone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of this compound derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NH3, RSH, or ROH in polar solvents.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
Mechanism of Action
The mechanism of action of 9-Chloro-2-methylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Methylacridine: Lacks the chlorine atom at the ninth position, making it less reactive in nucleophilic substitution reactions.
9-Chloroacridine: Lacks the methyl group at the second position, which affects its steric properties and reactivity.
Acridine: The parent compound without any substituents, used as a basic structure for synthesizing various derivatives.
Uniqueness of 9-Chloro-2-methylacridine: The presence of both the chlorine atom and the methyl group in this compound makes it unique in terms of its chemical reactivity and biological activity. The chlorine atom enhances its ability to undergo nucleophilic substitution reactions, while the methyl group provides steric hindrance that can influence its interaction with biological targets.
Properties
IUPAC Name |
9-chloro-2-methylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFSCEBEIDYRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346783 | |
| Record name | 9-Chloro-2-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-09-4 | |
| Record name | 9-Chloro-2-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


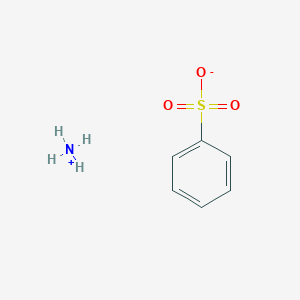
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

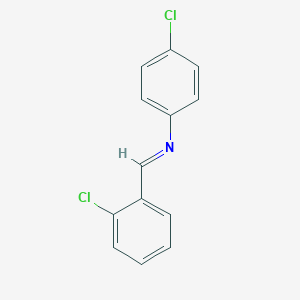
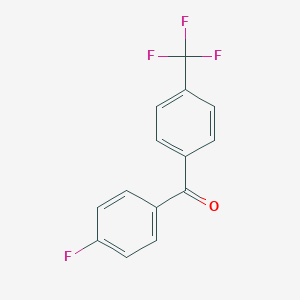

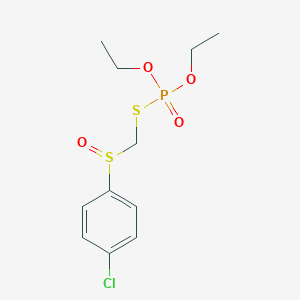
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
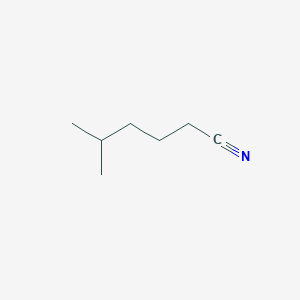

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
